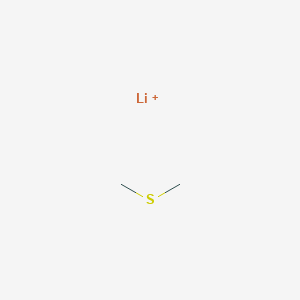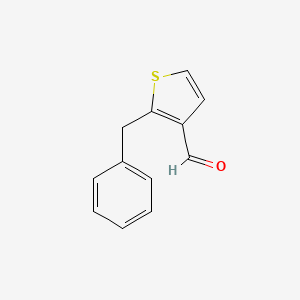
2-Benzylthiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylthiophene-3-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a benzyl group attached to the second carbon of the thiophene ring and an aldehyde group at the third carbon. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylthiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the condensation of benzyl bromide with thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of thiophene derivatives often involves catalytic processes to ensure high yields and purity. For instance, palladium-catalyzed cross-coupling reactions are widely used in the large-scale synthesis of thiophene compounds. These methods are efficient and can be adapted for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed:
Oxidation: 2-Benzylthiophene-3-carboxylic acid.
Reduction: 2-Benzylthiophene-3-methanol.
Substitution: 2-Benzyl-5-bromothiophene-3-carbaldehyde.
Aplicaciones Científicas De Investigación
2-Benzylthiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and photovoltaics.
Biology: Thiophene derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of thiophene-based compounds in treating various diseases.
Industry: Thiophene derivatives are used in the production of dyes, pigments, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of 2-Benzylthiophene-3-carbaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparación Con Compuestos Similares
2-Benzylthiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Thiophene-3-carbaldehyde: Lacks the benzyl group, which affects its physical and chemical properties.
2-Benzyl-5-bromothiophene-3-carbaldehyde: Contains a bromine substituent, which can influence its reactivity and applications.
Uniqueness: Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
138474-49-4 |
|---|---|
Fórmula molecular |
C12H10OS |
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
2-benzylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c13-9-11-6-7-14-12(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Clave InChI |
AKRQZLJCKFGQBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=CS2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)
![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
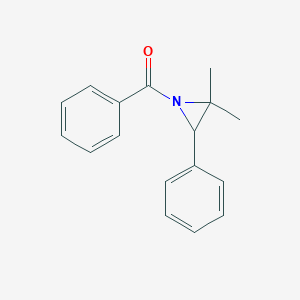

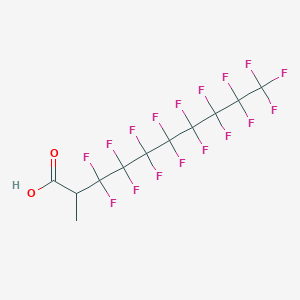
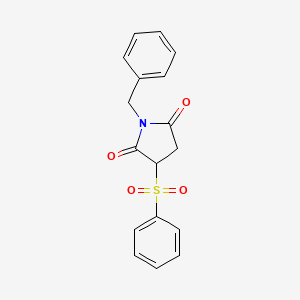
![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
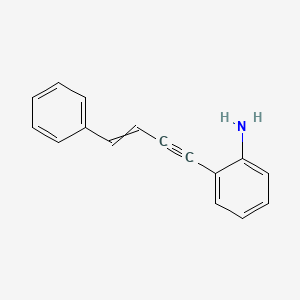
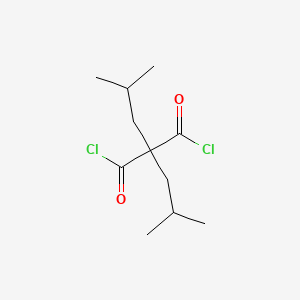
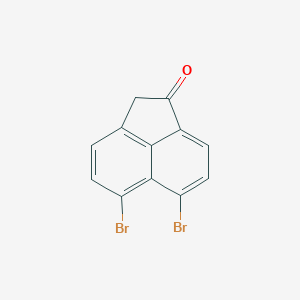

![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)

